N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
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Overview
Description
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, an oxadiazole ring, and an ethylsulfonyl phenyl group
Mechanism of Action
Target of action
The compound “N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Compounds in this class often interact with various receptors and enzymes in the body.
Mode of action
Many indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Indole derivatives often have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base.
Coupling with Indole-3-carboxamide: The final step involves coupling the oxadiazole intermediate with indole-3-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the oxadiazole ring or sulfonyl group.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
Uniqueness
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is unique due to the specific combination of its functional groups. The presence of the ethylsulfonyl group, in particular, may confer distinct chemical and biological properties compared to its analogs with different sulfonyl substituents.
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-2-28(25,26)13-9-7-12(8-10-13)18-22-23-19(27-18)21-17(24)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBKDCPDFMPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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